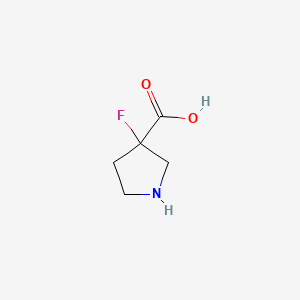

3-Fluoropyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoropyrrolidine-3-carboxylic acid (CAS 1228634-93-2) is a fluorinated derivative of pyrrolidine-3-carboxylic acid, where a fluorine atom is substituted at the 3-position of the pyrrolidine ring. This modification introduces steric and electronic effects that enhance its utility in pharmaceutical chemistry, particularly as a building block for drug candidates. The compound's molecular formula is C₅H₈FNO₂, with a molecular weight of ~133.12 g/mol . Its synthesis typically involves fluorination strategies, and it is commercially available with a purity of 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) on the pyrrolidine ring with a fluorine atom . The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-Fluoropyrrolidine-3-carboxylic acid may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of automated systems can improve the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 3-fluoropyrrolidine-3-carboxylic acid exhibit promising anticancer properties. A study demonstrated that compounds derived from this acid significantly reduced the viability of A549 lung cancer cells, with some derivatives showing up to 21.2% viability compared to untreated controls . This suggests potential for further development as anticancer agents.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various Gram-positive and Gram-negative pathogens. Some derivatives showed notable antibacterial effects with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains . This positions this compound as a candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrrolidine ring can significantly influence biological activity. For instance:

- Substitution Patterns : The presence of halogen atoms or hydroxyl groups can enhance anticancer activity by affecting the compound's interaction with cellular targets.

- Esterification : Transforming the carboxylic acid into ester forms has been shown to modulate bioavailability and efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism by which 3-Fluoropyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-fluoropyrrolidine-3-carboxylic acid with structurally related pyrrolidine derivatives:

Key Findings from Research

This contrasts with phenyl-substituted derivatives (e.g., 5-oxo-1-phenylpyrrolidine-3-carboxylic acid), where aromaticity dominates reactivity . The 5-oxo group in derivatives like 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid introduces a ketone functionality, reducing solubility in aqueous media compared to non-oxo analogs .

Synthetic Accessibility :

- This compound is synthesized via direct fluorination, while 1-methyl-5-oxo derivatives involve alkylation and oxidation steps .

- Aromatic substituents (e.g., 2-fluorophenyl) require coupling reactions, increasing synthetic complexity .

Pharmaceutical Relevance :

- Fluorinated pyrrolidines are prized for their metabolic stability and conformational rigidity. For example, this compound is used in protease inhibitors and kinase modulators .

- Compounds with phenyl groups (e.g., 5-oxo-1-phenylpyrrolidine-3-carboxylic acid) are explored for CNS drug candidates due to their lipophilicity .

Biological Activity

3-Fluoropyrrolidine-3-carboxylic acid (3-FPCA) is a fluorinated derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both a carboxylic acid functional group and a fluorine atom, which significantly influences its chemical reactivity and biological interactions.

Structural Characteristics

The molecular formula of 3-FPCA is C5H8FNO2 with a molecular weight of approximately 169.58 g/mol. The unique structural features of this compound include:

- Fluorine Atom : Enhances lipophilicity and binding affinity to biological targets.

- Carboxylic Acid Group : Contributes to solubility and potential interactions with enzymes and receptors.

The biological activity of 3-FPCA primarily stems from its ability to interact with various enzymes and receptors. The fluorine atom is known to enhance the compound's binding affinity, which can lead to modulation of biological pathways through:

- Enzyme Inhibition : 3-FPCA and its derivatives have been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment. This inhibition can lead to reduced glucose levels in the bloodstream, making it a candidate for antidiabetic therapies.

- Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways that are crucial in various physiological processes.

Biological Activity Studies

Several studies have evaluated the biological activity of 3-FPCA and its derivatives. Key findings include:

- Antibacterial and Antifungal Properties : Research indicates that derivatives of 3-FPCA exhibit promising antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Inhibition of DPP-IV : The compound has demonstrated significant inhibitory activity against DPP-IV, with studies reporting IC50 values indicative of its potency in modulating glucose metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | DPP-IV inhibitor; significant glucose modulation | |

| Antibacterial Activity | Effective against various bacterial strains | |

| Antifungal Activity | Exhibited antifungal properties |

Case Studies

- DPP-IV Inhibition Study : A study focused on the synthesis and evaluation of 3-FPCA derivatives reported an IC50 value for DPP-IV inhibition at low nanomolar concentrations, highlighting its potential as an antidiabetic agent. This study utilized both in vitro assays and cell-based models to confirm the efficacy of the compound .

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of 3-FPCA against standard bacterial strains. Results indicated that certain derivatives exhibited enhanced activity compared to non-fluorinated counterparts, supporting the hypothesis that fluorination improves biological properties.

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Fluoropyrrolidine-3-carboxylic acid in a laboratory setting?

The synthesis of fluorinated pyrrolidine derivatives typically involves multi-step organic reactions. Key methods include:

- Chiral induction : Use of chiral auxiliaries or catalysts to control stereochemistry, as seen in similar compounds like (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid, where chiral starting materials and protecting groups (e.g., Boc) are critical .

- Protecting group strategies : For example, Fmoc (fluorenylmethyloxycarbonyl) groups are employed to protect reactive sites during synthesis, as demonstrated in (R)-Fmoc-pyrrolidine-3-carboxylic acid protocols .

- Optimized reaction conditions : Controlled temperatures (e.g., low-temperature fluorination) and solvent systems (e.g., polar aprotic solvents) to minimize side reactions .

Q. Basic: How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use fume hoods and wear appropriate PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact. Fluorinated compounds may release hazardous gases under extreme conditions .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies for similar compounds (e.g., azetidine derivatives) highlight moisture sensitivity .

- Disposal : Follow institutional guidelines for fluorinated waste, as strong acids/bases may degrade the compound into toxic byproducts .

Q. Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : 19F NMR is critical for identifying fluorine substituents, while 1H and 13C NMR resolve backbone structure .

- X-ray crystallography : Determines 3D conformation, bond angles, and stereochemistry, as applied to (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, validated for fluorinated analogs .

Q. Advanced: How can stereochemical purity of this compound be ensured during synthesis?

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, (3R,4S)-configured pyrrolidines require chiral stationary phases for analysis .

- Asymmetric catalysis : Palladium or organocatalysts induce enantioselectivity, as shown in the synthesis of (3R,4S)-1-tert-butoxycarbonyl derivatives .

- Circular dichroism (CD) : Monitors optical activity to confirm stereochemical integrity post-synthesis .

Q. Advanced: What strategies resolve contradictions in reaction yield data when scaling up synthesis?

- Process optimization : Transition from batch to continuous flow reactors improves reproducibility, as noted in industrial-scale pyrrolidine production .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical variables (e.g., temperature, catalyst loading) affecting yield .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, preventing deviations during scale-up .

Q. Advanced: How do solvent polarity and temperature influence the reactivity of fluorinated pyrrolidine derivatives in coupling reactions?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amide coupling, while non-polar solvents (e.g., toluene) favor SN2 mechanisms .

- Temperature control : Lower temperatures (–10°C to 0°C) suppress side reactions (e.g., epimerization) in fluorinated intermediates, as observed in Fmoc-protected derivatives .

- Catalyst compatibility : Pd-based catalysts require anhydrous conditions at 60–80°C for Suzuki-Miyaura coupling with aryl halides .

Q. Advanced: What computational methods predict interactions between fluorinated pyrrolidine derivatives and biological targets?

- Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., proteases), validated for pyrrolidine-based inhibitors .

- MD simulations : Assess conformational stability in aqueous environments, critical for bioavailability predictions .

- QSAR models : Relate substituent electronegativity (e.g., fluorine position) to pharmacological activity, as applied to antiviral pyrrolidine analogs .

Q. Advanced: How to optimize solid dispersion formulations for enhancing bioavailability?

- Polymer selection : Polyvinylpyrrolidone (PVP) improves solubility via hydrogen bonding, as demonstrated for pyridinecarboxylic acid dispersions .

- Spray-drying : Produces amorphous solid dispersions with higher dissolution rates than crystalline forms .

- Stability testing : Accelerated aging studies (40°C/75% RH) assess phase separation risks in fluorinated formulations .

Properties

IUPAC Name |

3-fluoropyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETFKCHBHKSILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.